molecular formula C14H12F3NO4 B15332795 Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Cat. No.: B15332795
M. Wt: 315.24 g/mol
InChI Key: CCDRUASYKHPLER-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to the isoxazole ring

Preparation Methods

The synthesis of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride can form an intermediate oxime, which upon cyclization with acetic anhydride yields the isoxazole ring. The subsequent esterification with ethyl chloroformate in the presence of a base like triethylamine completes the synthesis .

Chemical Reactions Analysis

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate: Lacks the trifluoromethoxy group, which may result in different biological activities and physicochemical properties.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.

    5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylic acid: The carboxylic acid form, which can be more reactive in certain chemical reactions and may have different biological activities.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H12F3NO4

Molecular Weight

315.24 g/mol

IUPAC Name

ethyl 5-methyl-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H12F3NO4/c1-3-20-13(19)11-8(2)22-18-12(11)9-5-4-6-10(7-9)21-14(15,16)17/h4-7H,3H2,1-2H3

InChI Key

CCDRUASYKHPLER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC(F)(F)F)C

Origin of Product

United States

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